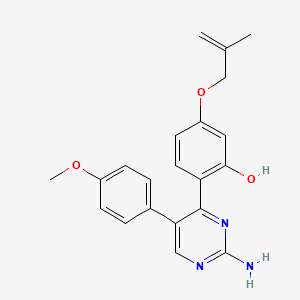
2-(2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol, also known as Cmpd-7, is a synthetic compound that has been extensively studied for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Aldose Reductase Inhibitors and Antioxidant Activity
Pyrido[1,2-a]pyrimidin-4-one derivatives, which share a similar pyrimidine core to the compound of interest, have been identified as selective aldose reductase inhibitors exhibiting micromolar to submicromolar activity levels. These compounds also displayed significant antioxidant properties, with particular derivatives showing enhanced activity. The phenol or catechol hydroxyls in these molecules are crucial for their pharmacophoric recognition and activity, suggesting a potential application in managing diabetic complications and oxidative stress-related diseases (La Motta et al., 2007).
Antifungal Applications
Derivatives of 4-methoxy-N, N-dimethyl-6-(phenylthio)pyrimidin-2-amine have demonstrated antifungal effects against Aspergillus terreus and Aspergillus niger. The antifungal potency varies among compounds, with specific derivatives showing more effectiveness. This suggests that pyrimidine derivatives, depending on their substitutions, could be developed into antifungal agents, highlighting another potential application area (Jafar et al., 2017).
Anticancer Activity
Compounds structurally related to the one , such as 2-methoxy-4-((4-methoxyphenilimino)-methyl)-phenol, have been synthesized and tested for their anticancer activity. While the specific activities and effectiveness can vary, there is interest in exploring these compounds for their potential to inhibit cancer cell growth, particularly in breast cancer cell lines. This area of research suggests a possibility for the compound to be studied for its anticancer properties (Sukria et al., 2020).
Corrosion Inhibition
Vanillin Schiff base derivatives, including those incorporating pyrimidine rings, have been evaluated for their adsorption characteristics and corrosion inhibition on mild steel in acidic conditions. These studies reveal that specific structural features can significantly impact their efficacy as corrosion inhibitors, potentially offering applications in materials protection and preservation (Satpati et al., 2020).
Dual Inhibitors of Enzymatic Activity
Thieno[2,3-d]pyrimidine derivatives have been synthesized and identified as potent dual inhibitors of thymidylate synthase and dihydrofolate reductase, enzymes critical for DNA synthesis and cell proliferation. These findings suggest potential applications in cancer therapy, given the importance of these enzymes in tumor growth and proliferation (Gangjee et al., 2008).
Propiedades
IUPAC Name |
2-[2-amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-(2-methylprop-2-enoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-13(2)12-27-16-8-9-17(19(25)10-16)20-18(11-23-21(22)24-20)14-4-6-15(26-3)7-5-14/h4-11,25H,1,12H2,2-3H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APRGBLOXXLPHPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC(=C(C=C1)C2=NC(=NC=C2C3=CC=C(C=C3)OC)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
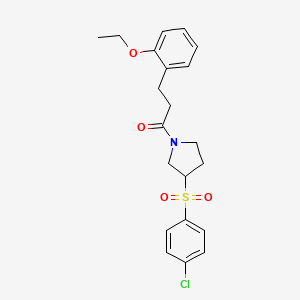
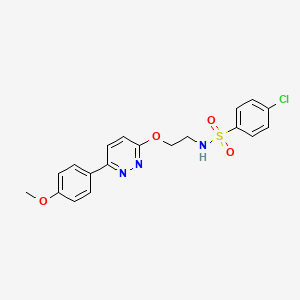
![6-Hydroxy-4-methyl-1-[2-(morpholin-4-yl)ethyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B3008328.png)
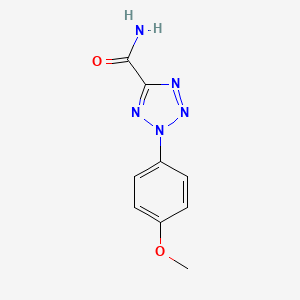
![(2R)-2-[2-(tert-butoxy)-2-oxoethyl]-5,5,5-trifluoropentanoic acid](/img/structure/B3008333.png)
![(E)-4-(Dimethylamino)-1-[4-(5-methoxy-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]but-2-en-1-one](/img/structure/B3008335.png)
![(3aS,3bR,6aR,7aS)-2-tert-butyl 6a-methyl octahydro-1H-cyclopenta[1,2-c:3,4-c']dipyrrole-2,6a(3bH)-dicarboxylate](/img/structure/B3008336.png)
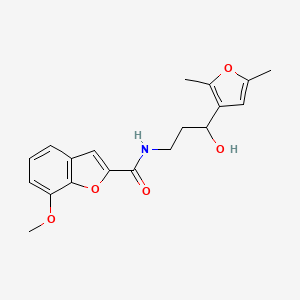
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B3008340.png)
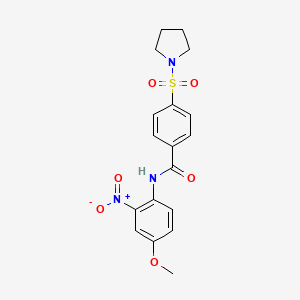
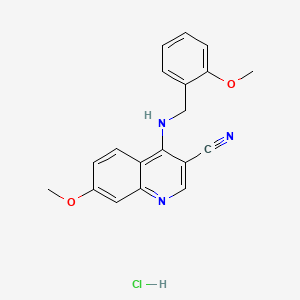
![3-(2-chlorophenyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B3008345.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B3008346.png)
![3-[(3,3,3-trifluoropropoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B3008348.png)
